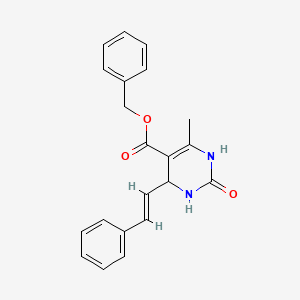

benzyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

CAS No.:

Cat. No.: VC10681963

Molecular Formula: C21H20N2O3

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H20N2O3 |

|---|---|

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | benzyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C21H20N2O3/c1-15-19(20(24)26-14-17-10-6-3-7-11-17)18(23-21(25)22-15)13-12-16-8-4-2-5-9-16/h2-13,18H,14H2,1H3,(H2,22,23,25)/b13-12+ |

| Standard InChI Key | WHMYYAJMYMNKAY-OUKQBFOZSA-N |

| Isomeric SMILES | CC1=C(C(NC(=O)N1)/C=C/C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

| SMILES | CC1=C(C(NC(=O)N1)C=CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | CC1=C(C(NC(=O)N1)C=CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Introduction

Benzyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry due to their ability to interact with various biological targets. The compound's structure features a tetrahydropyrimidine core, which contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of benzyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. Common methods include the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea, although specific conditions may vary depending on starting materials and desired purity.

Synthesis Steps

-

Starting Materials: Aldehyde, β-ketoester, urea or thiourea.

-

Reaction Conditions: Careful control of temperature, solvents, and catalysts is crucial.

-

Purification: Various methods may be employed to achieve the desired purity.

Biological Activities and Potential Applications

Compounds in the tetrahydropyrimidine class often exhibit significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties . The specific substitution pattern and potential biological activities of benzyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate differentiate it from other similar compounds within the tetrahydropyrimidine class.

Biological Activities Table

| Activity | Description |

|---|---|

| Antimicrobial | Potential activity against various microorganisms |

| Anti-inflammatory | May exhibit anti-inflammatory effects |

| Anticancer | Potential anticancer properties due to interaction with biological targets |

| Pharmacological Potential | Diverse pharmacological activities due to its structure and reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume